Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate
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Overview
Description
Azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate is a complex organic compound with multiple functional groups, including carboxylate, hydroxy, methoxy, and sulfonatooxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. Common synthetic routes may include:
Protection of Hydroxy Groups: Using protecting groups like silyl ethers or acetals.
Selective Functionalization: Introducing sulfonatooxy and methoxy groups through specific reagents and conditions.
Coupling Reactions: Using coupling agents like EDCI or DCC for forming ester or amide bonds.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Continuous Flow Chemistry: For efficient and scalable synthesis.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography or crystallization for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups.
Reduction: Reduction reactions could target the carboxylate groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC or KMnO₄ for oxidation reactions.
Reducing Agents: Like LiAlH₄ or NaBH₄ for reduction reactions.
Substitution Reagents: Including halides or sulfonates for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents: Potential use in developing new therapeutic agents.
Diagnostic Tools: Utilized in diagnostic assays.
Industry
Material Science: Application in the development of new materials.
Chemical Manufacturing: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:
Binding to Active Sites: Inhibiting enzyme activity.
Signal Transduction: Modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Azane Derivatives: Compounds with similar structural motifs.
Sulfonatooxy Compounds: Molecules containing sulfonatooxy groups.
Uniqueness
This compound’s uniqueness lies in its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C26H39N3O39S6-8 |
---|---|
Molecular Weight |
1210.0 g/mol |
IUPAC Name |
azane;3-[5-(6-carboxylato-4-hydroxy-5-methoxy-3-sulfonatooxyoxan-2-yl)oxy-4-hydroxy-3-(sulfonatoamino)-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-[6-methoxy-5-(sulfonatoamino)-4-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C26H44N2O39S6.H3N/c1-55-16-12(32)18(67-73(52,53)54)26(65-19(16)21(33)34)61-13-5(3-57-70(43,44)45)60-24(7(9(13)29)27-68(37,38)39)63-17-10(30)11(31)25(64-20(17)22(35)36)62-14-6(4-58-71(46,47)48)59-23(56-2)8(28-69(40,41)42)15(14)66-72(49,50)51;/h5-20,23-32H,3-4H2,1-2H3,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);1H3/p-8 |
InChI Key |
XSIDRQZFWFCLLF-UHFFFAOYSA-F |
Canonical SMILES |
COC1C(C(C(OC1C(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(OC(C(C4OS(=O)(=O)[O-])NS(=O)(=O)[O-])OC)COS(=O)(=O)[O-])O)O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O.N |
Origin of Product |
United States |
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